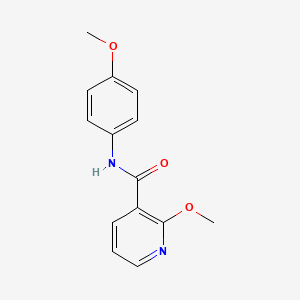

2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-11-7-5-10(6-8-11)16-13(17)12-4-3-9-15-14(12)19-2/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFJUPUBYCEXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridine derivative with an amine, such as 4-methoxyaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves the condensation of appropriate pyridine derivatives with aromatic amines. Various methodologies have been reported, including:

- Condensation Reactions : Utilizing malononitrile and chalcones to yield methoxypyridine derivatives .

- Functional Group Modifications : Alterations in the substituents can enhance the compound's efficacy and selectivity for specific biological targets.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Anti-inflammatory Effects

Research indicates that derivatives of pyridine compounds, including 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide, exhibit anti-inflammatory properties. Studies have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, certain derivatives showed significant inhibition of COX-1 and COX-2 with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Cytotoxicity Against Cancer Cells

The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits antiproliferative activity against liver (HepG2), prostate (DU145), and breast (MCF-7) cancer cells, with IC50 values indicating effective concentrations for therapeutic use . This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms of action.

Drug Development

The structural features of 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide make it a candidate for drug development targeting specific receptors or enzymes involved in disease processes. Its ability to modulate inflammatory responses and inhibit tumor growth positions it as a valuable lead compound for new therapeutic agents.

Targeting Orexin Receptors

Recent studies have explored the interaction of similar pyridine derivatives with orexin receptors, which are implicated in sleep regulation and appetite control. Compounds exhibiting dual orexin receptor agonism could lead to novel treatments for conditions like narcolepsy . The potential for 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide to engage these pathways remains an area for future exploration.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key differentiator is the presence of two methoxy groups , which contrast with analogs bearing halogens, heterocycles, or alternative substituents. Below is a comparative analysis:

*Calculated based on empirical formula C₁₅H₁₆N₂O₃.

Key Observations :

- Methoxy vs. Halogen Substitutions : The methoxy group in the target compound is electron-donating, enhancing resonance stabilization compared to electron-withdrawing groups like fluorine or chlorine in analogs (e.g., 4-FPP in ).

- Heterocyclic Modifications: Fused rings (e.g., thieno-pyridine in ) increase molecular rigidity and may alter binding kinetics compared to the simpler pyridine scaffold.

- Dihydropyridine vs. Aromatic Pyridine: Dihydropyridine analogs (e.g., AZ331 ) are non-aromatic and often exhibit calcium channel-blocking activity, whereas the target’s aromatic pyridine may favor different targets.

Biological Activity

2-Methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide (CAS No. 303145-50-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular structure of 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide includes a pyridine ring substituted with methoxy and carboxamide groups, which may influence its interaction with biological targets. The compound has a molecular weight of 247.36 g/mol and exhibits properties typical of amides and aromatic compounds, which are often linked to biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide, including:

- Anticancer Activity : The compound has demonstrated inhibitory effects on cancer cell proliferation in vitro. For instance, it was tested against various cancer cell lines, showing IC50 values that indicate its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation, potentially modulating pathways critical for disease development.

The mechanism by which 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide exerts its biological effects is still being elucidated. However, it is believed to interact with various molecular targets, including:

- Enzymatic Pathways : By inhibiting enzymes involved in cell signaling and proliferation, the compound may reduce tumor growth and enhance apoptosis in cancer cells.

- Receptor Binding : Its structural features suggest possible interactions with G-protein coupled receptors (GPCRs) and nuclear receptors, which are pivotal in numerous physiological processes.

Research Findings and Case Studies

Several studies have investigated the biological activity of 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide:

- Anticancer Studies :

- Antimicrobial Testing :

- Enzyme Inhibition :

Data Summary Table

Q & A

Q. What are the common synthetic routes for 2-methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide?

The synthesis typically involves coupling 2-methoxypyridine-3-carboxylic acid derivatives with 4-methoxyaniline. Key steps include:

- Amide bond formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane) under inert atmospheres .

- Purification : Recrystallization or column chromatography to isolate the product.

- Validation : Confirmation via H/C NMR and mass spectrometry. For analogs, Buchwald-Hartwig coupling has been employed to introduce aryl groups, requiring palladium catalysts and controlled reaction temperatures .

Q. How is the structural characterization of this compound performed?

- Spectroscopic methods : H NMR (e.g., methoxy proton signals at δ ~3.8–4.0 ppm), C NMR (carbonyl carbons at ~165–170 ppm), and FT-IR (amide C=O stretch ~1650–1680 cm) .

- X-ray crystallography : Single-crystal diffraction using programs like SHELXL for refinement. For example, analogs such as N-[2-(4-chlorophenyl)thiazolidin-3-yl]pyridine-3-carboxamide have been structurally resolved with C–N bond lengths of ~1.35 Å .

Q. What initial biological screening approaches are used for this compound?

- In vitro assays : Cytotoxicity against cancer cell lines (e.g., HL-60, HeLa) via MTT assays .

- Enzyme inhibition : Testing against kinases or proteases using fluorescence-based assays.

- Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Reproducibility checks : Validate assay protocols (e.g., cell passage number, serum batch consistency).

- Purity analysis : Use HPLC (≥95% purity threshold) to rule out impurities affecting activity .

- Structural confirmation : Compare crystallographic data (e.g., torsion angles of methoxy groups) to ensure compound identity .

- Meta-analysis : Cross-reference data with analogs (e.g., 2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide) to identify substituent-dependent trends .

Q. What methodologies optimize synthesis yield and purity for scale-up?

- Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst loading) using response surface methodology .

- Catalyst optimization : Test palladium complexes (e.g., Pd(OAc)/Xantphos) for coupling efficiency in Buchwald-Hartwig reactions .

- Continuous flow systems : Enhance mixing and heat transfer for intermediates prone to degradation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Synthesize analogs with halogens, alkyl chains, or heterocycles at the 4-methoxyphenyl or pyridine positions .

- Computational docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinase ATP-binding pockets).

- In vivo validation : Test top candidates in rodent models for bioavailability and toxicity .

Q. What challenges arise in interpreting crystallographic data, and how are they addressed?

- Disorder in methoxy groups : Apply SHELXL constraints (e.g., DFIX for C–O bond lengths) during refinement .

- Twinned crystals : Use SIR97 for dual-space refinement or select higher-resolution datasets .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., O–H···N distances) to explain packing patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.